molecular formula C19H23ClN2O3S B501701 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine CAS No. 682762-35-2

1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine

Cat. No.: B501701
CAS No.: 682762-35-2
M. Wt: 394.9g/mol
InChI Key: DKIJBWSMBRMORX-UHFFFAOYSA-N
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Description

“1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine” is a compound with the molecular formula C19H23ClN2O3S . It has a molecular weight of 394.915 Da . The compound is also known by other names such as “Piperazine, 1-((5-chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)-” and "1-benzyl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine" .


Molecular Structure Analysis

The compound has a complex structure with a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. One of the phenyl rings is substituted with a chlorine atom and a methoxy group, and the other is substituted with two methyl groups .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 380.9 g/mol . It has a computed XLogP3-AA value of 3, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . It has five rotatable bonds . The exact mass and monoisotopic mass of the compound are 380.0961414 g/mol . The topological polar surface area is 58.2 Ų . The compound has a heavy atom count of 25 .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-14-4-6-17(15(2)12-14)21-8-10-22(11-9-21)26(23,24)19-13-16(20)5-7-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIJBWSMBRMORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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